molecular formula C7H14OS B2879750 2,2-Dimethyloxane-4-thiol CAS No. 1341786-89-7

2,2-Dimethyloxane-4-thiol

Cat. No. B2879750
M. Wt: 146.25
InChI Key: VRLVBEQKKZUSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,2-Dimethyloxane-4-thiol” is a chemical compound with the molecular formula C7H14OS and a molecular weight of 146.25 . Its IUPAC name is 2,2-dimethyltetrahydro-2H-pyran-4-yl hydrosulfide . It is used for research purposes.


Molecular Structure Analysis

The InChI code for “2,2-Dimethyloxane-4-thiol” is 1S/C7H14OS/c1-7(2)5-6(9)3-4-8-7/h6,9H,3-5H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving “2,2-Dimethyloxane-4-thiol” are not available, thiol-ene “click reactions” based on the addition of thiol to unsaturated functional groups of organic molecules have been considered in various studies .


Physical And Chemical Properties Analysis

“2,2-Dimethyloxane-4-thiol” has a molecular weight of 146.25 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Biobased Coatings and Thermosets

A study by Guzmán et al. (2018) explored the synthesis of a new triglycidyl eugenol derivative, using it alongside commercially available thiols for the preparation of novel bio-based thiol-epoxy thermosets. This research demonstrates the potential of 2,2-Dimethyloxane-4-thiol derivatives in creating rigid materials with high thermal stability, which are suitable for various industrial applications, including coatings and adhesives (Guzmán et al., 2018).

Thiol-Ene Reactions for Material Synthesis

Li et al. (2010) investigated thiol-ene based Michael addition reactions, showcasing the efficiency of using thiols in reactions with (meth)acrylates. This study highlights the compound's role in facilitating rapid reactions under optimized conditions, thus offering a pathway to synthesize a wide range of materials, from polymers to small molecule constructs (Li et al., 2010).

Catalytic Applications

Tan et al. (2018) presented a hexanuclear Cu(I) cluster of 4,6-dimethylpyrimidine-2-thiolate as an efficient catalyst for the dehydrogenative cross-coupling of alcohols to α-alkylated ketones. This research opens up new possibilities for catalysis in organic synthesis, demonstrating the compound's utility in facilitating complex reactions with high selectivity (Tan et al., 2018).

Quantum Dots and Nanotechnology

Tamang et al. (2011) discussed the use of small thiol-containing amino acids for transferring semiconductor quantum dots from organic solvents to the aqueous phase, improving their colloidal stability and fluorescence. This study exemplifies the application of thiol derivatives in nanotechnology, particularly in the creation and stabilization of nanocrystals for biomedical imaging and diagnostics (Tamang et al., 2011).

Thiol-Click Chemistry for Polymer Synthesis

Hoyle et al. (2010) reviewed the applications of thiol-click chemistry, underscoring its versatility in synthesizing a wide array of materials. The reactions proceed under mild conditions and can be tailored for the synthesis of polymers, coatings, and other advanced materials, demonstrating the broad utility of thiol compounds in chemical synthesis (Hoyle et al., 2010).

Future Directions

The future directions of “2,2-Dimethyloxane-4-thiol” and similar compounds could involve further exploration of their potential applications in various fields, such as medicine, materials science, and chemical synthesis . More research is needed to fully understand their properties and potential uses.

properties

IUPAC Name

2,2-dimethyloxane-4-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OS/c1-7(2)5-6(9)3-4-8-7/h6,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLVBEQKKZUSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyloxane-4-thiol

CAS RN

1341786-89-7
Record name 2,2-dimethyloxane-4-thiol
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